molecular formula C72H110N12O20 B216660 Fengycin CAS No. 102577-03-7

Fengycin

Cat. No.: B216660
CAS No.: 102577-03-7
M. Wt: 1463.7 g/mol
InChI Key: CUOJDWBMJMRDHN-RLLVTFBRSA-N
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Description

Fengycin is a cyclic lipopeptide produced by various strains of Bacillus subtilis. It is known for its potent antifungal properties and is part of the lipopeptide family, which also includes surfactin and iturin A. This compound was initially discovered in the fermentation broth of Bacillus subtilis F-29-3 and is classified into this compound A and this compound B based on the difference at the sixth amino acid position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fengycin is primarily achieved through microbial fermentation due to the complexity of its structure, which makes chemical synthesis challenging. The production involves the use of non-ribosomal peptide synthetases (NRPS) in Bacillus subtilis. The fermentation process can be optimized by adjusting carbon and nitrogen sources, metal ions, and exogenous supply of precursors .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Bacillus subtilis. Techniques such as metabolic engineering, promoter engineering, and genome shuffling are employed to enhance the yield. The fermentation medium composition is crucial and is often optimized using response surface methodology to increase production efficiency .

Chemical Reactions Analysis

Types of Reactions: Fengycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its stability and activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups within the molecule.

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced chemical stability and antifungal properties .

Scientific Research Applications

Fengycin has a wide range of applications in various fields:

Mechanism of Action

Fengycin is often compared with other lipopeptides such as surfactin and iturin A:

    Surfactin: Known for its strong surfactant properties and ability to reduce surface tension.

    Iturin A: Exhibits potent antifungal activity similar to this compound but differs in its amino acid sequence and fatty acid chain length.

Uniqueness of this compound: this compound’s unique structure, characterized by a β-hydroxy fatty acid and a specific amino acid sequence, gives it distinct antifungal properties. Unlike surfactin, which is primarily a surfactant, this compound is more effective as an antifungal agent .

Comparison with Similar Compounds

Properties

IUPAC Name

(4S)-5-[[(2R)-5-amino-1-[[(4S,7S,10S,13S,19R,22S,25S,28R)-10-(3-amino-3-oxopropyl)-4-[(2R)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1S)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50-,51+,52+,53+,54+,55-,56+,61+,62+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOJDWBMJMRDHN-RLLVTFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@H](C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H110N12O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102577-03-7
Record name Fengycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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